tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate
Overview
Description
“tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C12H12F4O2 . It is a derivative of benzoic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate” includes a total of 30 bonds; 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis
“tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate” has a molecular weight of 264.22 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Fluorinated Compounds
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate is used in the synthesis of various fluorinated compounds. For example, it has been involved in the synthesis of 3-fluorofuran-2(5H)-ones, which serve as fluorinated building blocks for further chemical synthesis (Pomeisl et al., 2007).
Formation of Carboxylic Acids
In superbase reactions, compounds like tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate undergo hydrogen-metal exchange, leading to the formation of carboxylic acids, which are significant in various chemical syntheses (Schlosser et al., 1990).
Chemical Reactivity and Catalysis
Electrophilic Reactions
The compound is involved in electrophilic reactions. For instance, tert-butyl hypofluorite, synthesized from tert-butyl alcohol, shows unique electrophilic characteristics and is used in the formation of β-fluoro-tert-butoxy compounds (Appelman et al., 1993).
Anionic Cascade Reactions
It is used in anionic cascade reactions for assembling benzoate esters, showcasing its role in complex organic synthesis processes (Qureshi & Njardarson, 2022).
Medicinal Chemistry and Pharmacology
- Impact on Drug Properties: In medicinal chemistry, tert-Butyl groups, like those in tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate, are often incorporated into bioactive compounds, which can influence properties like lipophilicity and metabolic stability. This highlights its potential use in drug development (Westphal et al., 2015).
Materials Science and Engineering
- Polymerization Catalysis: The tert-butyl group is used in polymerization reactions. Titanium(IV) pyridine-phenolate catalysts featuring tert-butyl groups have been studied for their impact on ethylene polymerization reactivity and polymer properties (Lo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-5-4-6-8(9(7)13)12(14,15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXKJPXPRJPWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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